3-Bromo-2,6-difluoro-5-methylbenzaldehyde
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Overview
Description
3-Bromo-2,6-difluoro-5-methylbenzaldehyde is an organic compound with the molecular formula C8H5BrF2O. It is characterized by the presence of bromine, fluorine, and a formyl group attached to a benzene ring. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .
Scientific Research Applications
3-Bromo-2,6-difluoro-5-methylbenzaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor in the development of biologically active compounds.
Medicine: The compound is utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: It is employed in the production of agrochemicals and specialty chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2,6-difluoro-5-methylbenzaldehyde typically involves the bromination and fluorination of 5-methylbenzaldehyde. The reaction conditions often include the use of bromine and fluorine sources under controlled temperature and pressure to ensure selective substitution at the desired positions on the benzene ring .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination and fluorination processes. These processes are optimized for high yield and purity, often employing catalysts and specific solvents to facilitate the reactions .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-2,6-difluoro-5-methylbenzaldehyde can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to a primary alcohol.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: 3-Bromo-2,6-difluoro-5-methylbenzoic acid.
Reduction: 3-Bromo-2,6-difluoro-5-methylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Mechanism of Action
The mechanism of action of 3-Bromo-2,6-difluoro-5-methylbenzaldehyde depends on its specific applicationThe bromine and fluorine atoms can enhance the compound’s reactivity and binding affinity, leading to specific biological or chemical effects .
Comparison with Similar Compounds
- 3-Bromo-2,6-difluorobenzaldehyde
- 5-Bromo-2,3-difluoro-4-methylbenzaldehyde
- 2-Bromo-5-fluorobenzaldehyde
Comparison: 3-Bromo-2,6-difluoro-5-methylbenzaldehyde is unique due to the specific positions of the bromine, fluorine, and methyl groups on the benzene ring. This unique arrangement can influence its reactivity and the types of reactions it undergoes, making it distinct from other similar compounds .
Properties
IUPAC Name |
3-bromo-2,6-difluoro-5-methylbenzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF2O/c1-4-2-6(9)8(11)5(3-12)7(4)10/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHVYUGMBBBJFFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1F)C=O)F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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